![molecular formula C9H12N2O B3275479 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine CAS No. 625470-50-0](/img/structure/B3275479.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
描述
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a heterocyclic compound that features a benzoxazine ring fused with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and does not require a metal catalyst . The reaction proceeds with high regioselectivity and yields both N-substituted and N-unsubstituted products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the benzoxazine ring.
科学研究应用
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a bromodomain and extra-terminal (BET) protein inhibitor, which has implications in cancer treatment.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its effects on cellular processes.
作用机制
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets, such as BET proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . By inhibiting BET proteins, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer .
相似化合物的比较
Similar Compounds
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This compound is also a BET inhibitor and has shown promising anti-cancer activity.
(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides: These compounds are histone deacetylase inhibitors with potential anticancer properties.
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is unique due to its specific structure, which allows it to interact with BET proteins effectively. Its ability to modulate gene expression through BET inhibition distinguishes it from other similar compounds that may target different pathways or proteins.
属性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFWEPHGJKMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

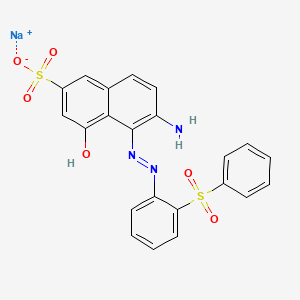
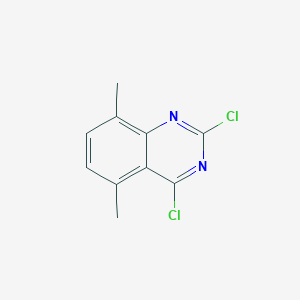
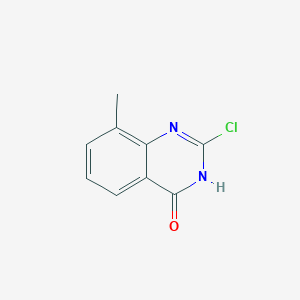
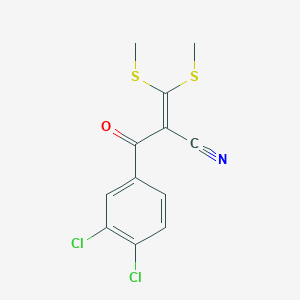
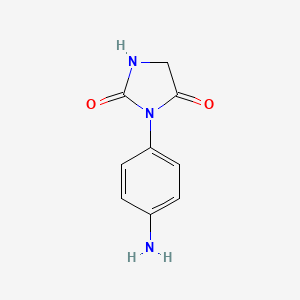
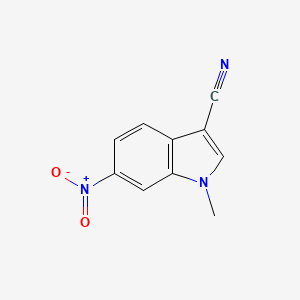
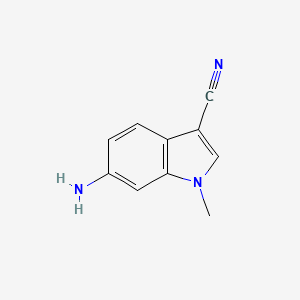
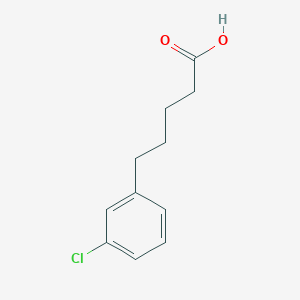
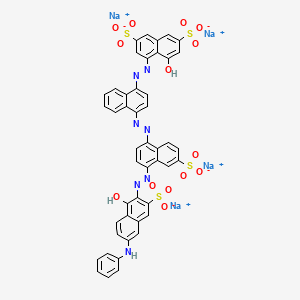
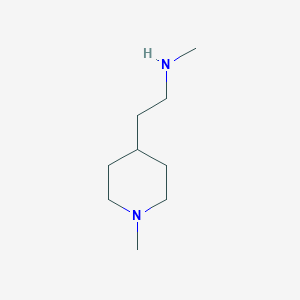
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)


